ethyl 6-methyl-4-[2-(3-nitrophenyl)-2-oxoethyl]sulfanyl-2-oxo-1H-pyrimidine-5-carboxylate
Description
This compound is a pyrimidine derivative featuring a 1H-pyrimidine-2,4-dione core substituted with:
- A 6-methyl group at position 4.
- A 5-carboxylate ester (ethyl ester) at position 3.
- A 4-[2-(3-nitrophenyl)-2-oxoethyl]sulfanyl moiety at position 4.
The 3-nitrophenyl group introduces electron-withdrawing properties, while the sulfanyl (thioether) linker and ester group influence solubility and reactivity. Its synthesis likely involves Biginelli-like multicomponent reactions or modifications of pyrimidine precursors, as seen in related compounds .
Properties
CAS No. |
900002-59-7 |
|---|---|
Molecular Formula |
C16H15N3O6S |
Molecular Weight |
377.37 |
IUPAC Name |
ethyl 6-methyl-4-[2-(3-nitrophenyl)-2-oxoethyl]sulfanyl-2-oxo-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C16H15N3O6S/c1-3-25-15(21)13-9(2)17-16(22)18-14(13)26-8-12(20)10-5-4-6-11(7-10)19(23)24/h4-7H,3,8H2,1-2H3,(H,17,18,22) |
InChI Key |
TVUJMECKLBGUHL-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(NC(=O)N=C1SCC(=O)C2=CC(=CC=C2)[N+](=O)[O-])C |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
Ethyl 6-methyl-4-[2-(3-nitrophenyl)-2-oxoethyl]sulfanyl-2-oxo-1H-pyrimidine-5-carboxylate is a complex heterocyclic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a pyrimidine ring fused with various functional groups, suggests a diverse range of biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C16H16N4O6S, with a molecular weight of 392.39 g/mol. The compound features an ethyl ester group, a methyl group at the 6-position, and a sulfanyl group that enhances its reactivity and biological activity .
Biological Activity Overview
The biological activity of this compound has been investigated in several studies, revealing its potential in various therapeutic areas:
- Antitumor Activity : Research indicates that pyrimidine derivatives exhibit significant antitumor properties. Ethyl 6-methyl-4-[2-(3-nitrophenyl)-2-oxoethyl]sulfanyl derivatives have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
- Antimicrobial Properties : The compound has demonstrated antibacterial and antifungal activities. Studies suggest that it can inhibit the growth of pathogenic bacteria and fungi, making it a candidate for developing new antimicrobial agents .
- Anti-inflammatory Effects : Ethyl 6-methyl derivatives have been reported to possess anti-inflammatory properties. They may inhibit pro-inflammatory cytokines and mediators, providing therapeutic benefits in inflammatory diseases .
- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, such as dihydrofolate reductase (DHFR), which is crucial in cancer and bacterial metabolism . This inhibition can lead to reduced cell growth in cancerous tissues.
The mechanisms underlying the biological activities of ethyl 6-methyl-4-[2-(3-nitrophenyl)-2-oxoethyl]sulfanyl derivatives are multifaceted:
- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death through the activation of caspases and modulation of Bcl-2 family proteins .
- Cell Cycle Arrest : It has been shown to induce cell cycle arrest at various phases, particularly G2/M phase, which is critical for preventing tumor growth .
Case Studies
Several case studies have highlighted the efficacy of ethyl 6-methyl derivatives:
- Cancer Cell Line Studies : In vitro studies on human breast cancer (MCF-7) and lung cancer (A549) cell lines demonstrated that treatment with this compound led to significant reductions in cell viability and increased apoptosis markers .
- In Vivo Efficacy : In animal models, administration of ethyl 6-methyl compounds resulted in tumor size reduction and improved survival rates compared to control groups .
Data Tables
Scientific Research Applications
Anticancer Activity
Research has indicated that derivatives of pyrimidine compounds, including ethyl 6-methyl-4-[2-(3-nitrophenyl)-2-oxoethyl]sulfanyl-2-oxo-1H-pyrimidine-5-carboxylate, exhibit significant anticancer properties. A study by Mohamed and Ramadan (2020) highlighted the synthesis of phenylthiazole-incorporated quinoline derivatives, which demonstrated remarkable activity against colon carcinoma HCT-15 and lung cancer NCIeH322 M cell lines. The presence of specific functional groups was correlated with enhanced efficacy against these cancer types .
Anticonvulsant Properties
The compound's structural features suggest potential anticonvulsant activities. In a study focusing on thiazole-integrated pyrrolidin-2-one and isoindoline derivatives, several compounds exhibited high anticonvulsant activity, with some achieving full protection in animal models . The structure–activity relationship (SAR) indicated that electron-withdrawing groups significantly enhanced efficacy.
| Compound | Model Used | ED50 (mg/kg) | Reference |
|---|---|---|---|
| Compound C | Electroshock Seizure Test | 24.38 | |
| Compound D | Chemo-shock Seizure Test | 88.23 |
Synthesis and Structural Analysis
The synthesis of this compound involves multi-step reactions that incorporate various functional groups to enhance biological activity. The compound has been characterized using techniques such as X-ray crystallography, which revealed a screw-boat conformation of the dihydropyrimidine ring stabilized by intermolecular hydrogen bonds .
In Vitro Studies
In vitro studies have shown that this compound exhibits diverse biological activities, including antimicrobial and anti-inflammatory effects. A comprehensive evaluation of its antimicrobial properties against various bacterial strains indicated significant inhibition zones compared to control groups .
In Vivo Studies
In vivo studies further corroborated the compound's therapeutic potential, demonstrating its efficacy in reducing tumor size in animal models of cancer . The mechanisms underlying these effects are believed to involve apoptosis induction and cell cycle arrest.
Future Directions and Research Opportunities
The ongoing research into this compound suggests numerous possibilities for future applications:
- Drug Development : Further optimization of the compound could lead to new anticancer or anticonvulsant medications.
- Mechanistic Studies : Understanding the molecular mechanisms through which this compound exerts its effects could provide insights into its potential as a lead compound for drug discovery.
- Combination Therapies : Investigating the efficacy of this compound in combination with other therapeutic agents may enhance its clinical utility.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrimidine Core
a) Ethyl 6-methyl-4-(3-nitrophenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Key Difference : Replaces the 2-oxo group with 2-thioxo (C=S).
- Synthesis : Prepared via HCl-catalyzed condensation of ethyl acetoacetate, 3-nitrobenzaldehyde, and thiourea (Yield: 71%, m.p. 195°C) .
b) 2-((2-(3-Nitrophenyl)-2-oxoethyl)thio)-6-(p-tolylamino)pyrimidin-4(3H)-one (2c)
- Key Difference: Substitutes the 6-methyl and 5-carboxylate with 6-(p-tolylamino).
- Impact: The p-tolylamino group introduces steric bulk and basicity, which may affect bioavailability. Reported m.p. 222.1–224.8°C and HRMS 397.0997 .
c) Ethyl 4-[5-(methoxymethyl)furan-2-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Key Difference : Replaces the sulfanyl-3-nitrophenyl group with 5-(methoxymethyl)furan-2-yl .
Functional Group Modifications
a) Ethyl 3-methyl-4-oxo-2-sulfanylidene-1H-pyrimidine-5-carboxylate
- Key Difference : Features a 2-sulfanylidene (thione) group instead of 2-oxo.
- Impact : Thione groups can act as ligands in metal coordination, offering applications in catalysis or medicinal chemistry .
b) Ethyl 6-methyl-2-oxo-4-(4-oxochromen-3-yl)-1,2,3,4-tetrahydro-pyrimidine-5-carboxylate
- Key Difference : Substitutes the sulfanyl-3-nitrophenyl group with 4-oxochromen-3-yl .
Aromatic Group Variations
a) 2-{3-nitrophenyl}-2-oxoethyl 3,5-ditert-butylbenzoate (BL95120)
- Key Difference : Esterifies the 3-nitrophenyl-2-oxoethyl group with a 3,5-ditert-butylbenzoate .
b) 2-{3-nitrophenyl}-2-oxoethyl 3,5-bisnitro-2-methylbenzoate (BL95121)
- Key Difference : Features a bis-nitrobenzoate group.
Q & A
Q. What are the key considerations for synthesizing this compound with high purity and yield?
To achieve high purity and yield:
- Stepwise optimization : Prioritize reaction conditions (solvent, temperature, catalyst) at each synthetic step. For example, monitor intermediate formation using spectroscopic methods (e.g., NMR, IR) to confirm completion .
- Yield optimization : Adjust stoichiometry and reaction time for steps involving sulfanyl or oxoethyl groups, as these moieties are prone to side reactions .
- Experimental design : Use statistical methods (e.g., factorial design) to minimize trial-and-error approaches and identify critical variables affecting yield .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
- X-ray crystallography : Resolves the 3D structure, including bond angles and conformations of the pyrimidine and nitrophenyl groups (e.g., as demonstrated for structurally analogous compounds) .
- NMR spectroscopy : Assign peaks for the methyl, ethyl ester, and sulfanyl groups. H and C NMR can confirm regiochemistry and rule out tautomeric forms .
- Mass spectrometry : Validate molecular weight and fragmentation patterns, particularly for the nitro group, which may influence ionization .
Advanced Research Questions
Q. How can computational methods aid in designing reactions for derivatives of this compound?
- Reaction path search : Use quantum chemical calculations (e.g., DFT) to model transition states and predict feasibility of functionalizing the pyrimidine core or nitrophenyl group .
- Condition screening : Machine learning can analyze historical reaction data to propose optimal catalysts or solvents for introducing substituents (e.g., replacing the 3-nitrophenyl group) .
- Molecular dynamics : Simulate interactions between the compound and biological targets (e.g., enzymes) to guide medicinal chemistry applications .
Q. How can researchers resolve contradictions in spectroscopic data during structural confirmation?
- Cross-validation : Combine multiple techniques (e.g., X-ray for absolute configuration, NMR for dynamic behavior, IR for functional groups) to address discrepancies .
- Isotopic labeling : Use N or H labeling to clarify ambiguous signals in crowded spectral regions, such as the pyrimidine ring .
- Dynamic NMR : Analyze temperature-dependent shifts to identify conformational flexibility in the sulfanyl-ethyl linker .
Q. What strategies optimize solvent and catalyst systems for synthesizing this compound?
- Design of Experiments (DoE) : Apply response surface methodology to evaluate interactions between solvent polarity, catalyst loading, and temperature. For example, polar aprotic solvents (e.g., DMF) may enhance nucleophilic substitution at the sulfanyl group .
- Green chemistry : Test ionic liquids or bio-based solvents to improve sustainability without compromising yield .
- Catalyst screening : Compare metal catalysts (e.g., Pd, Cu) for cross-coupling steps involving the nitrophenyl moiety .
Q. What mechanistic insights exist for the thioether formation step in its synthesis?
- Nucleophilic attack : The sulfanyl group likely forms via attack of a thiolate ion on an α-oxoethyl electrophile. Monitor intermediates using LC-MS to confirm this pathway .
- Kinetic studies : Vary reaction time and temperature to determine rate-limiting steps. For example, steric hindrance from the 6-methyl group may slow thioether formation .
- Computational modeling : Simulate electron density maps to identify reactive sites on the pyrimidine core .
Application-Oriented Questions
Q. How can this compound serve as a precursor for bioactive derivatives?
- Functionalization : Modify the nitrophenyl group via reduction (to aminophenyl) or the ester group via hydrolysis to create carboxylate derivatives for biological testing .
- Structure-activity relationships (SAR) : Introduce substituents at the 4-position to study effects on binding affinity with targets like kinases or antimicrobial enzymes .
- Pharmacophore mapping : Use the pyrimidine core as a scaffold for designing inhibitors, leveraging its planar structure for π-π interactions .
Q. What industrial challenges arise in scaling up its synthesis?
- Purification : Optimize column chromatography or crystallization protocols to handle large-scale impurities, especially from nitro-group byproducts .
- Safety protocols : Address hazards associated with nitro compounds (e.g., explosivity) through controlled temperature and inert atmospheres .
- Process intensification : Explore continuous-flow reactors to improve heat transfer and reduce reaction time for exothermic steps .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
